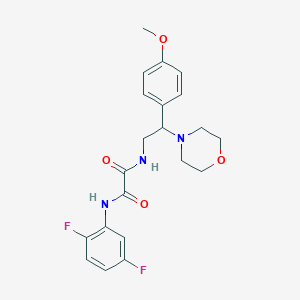

N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional aromatic scaffold. The compound features a 2,5-difluorophenyl group at the N1 position and a 2-(4-methoxyphenyl)-2-morpholinoethyl moiety at the N2 position.

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O4/c1-29-16-5-2-14(3-6-16)19(26-8-10-30-11-9-26)13-24-20(27)21(28)25-18-12-15(22)4-7-17(18)23/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVRJDBXYQQBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves the reaction of 2,5-difluoroaniline with 4-methoxyphenylacetic acid, followed by the introduction of a morpholinoethyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxalamide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Key Structural Analogues

The following compounds share functional or structural similarities with N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide:

Structural and Functional Differences

Substituent Effects on Bioactivity: The 2,5-difluorophenyl group in the target compound introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and ligand-receptor binding affinity compared to methoxy-substituted analogs (e.g., S336 or XXXX) .

Receptor Interaction: S336 and XXXX are documented umami agonists targeting hTAS1R1/hTAS1R3 receptors . The target compound’s 4-methoxyphenyl-morpholinoethyl group could modulate receptor selectivity or potency, but experimental validation is lacking.

Toxicological Considerations :

- WHO evaluations of XXXX highlighted concerns about reactive metabolite formation and kidney toxicity at low doses, underscoring the need for rigorous safety assessments of structurally related oxalamides . The target compound’s fluorinated aromatic system may mitigate such risks by reducing oxidative metabolism.

Research Findings and Data Gaps

Pharmacokinetic and Pharmacodynamic Insights

- Metabolic Stability : Fluorine substitution typically reduces cytochrome P450-mediated metabolism, as seen in fluorinated pharmaceuticals like ciprofloxacin. This could enhance the compound’s half-life relative to methoxy-substituted analogs .

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound characterized by its unique molecular structure, which includes a difluorophenyl group and a morpholinoethyl moiety. This compound has garnered attention for its potential biological activities, including interactions with various molecular targets that could lead to therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H23F2N3O4

- Molecular Weight : 419.4 g/mol

- CAS Number : 941871-56-3

The compound's structure facilitates its interaction with biological systems, particularly due to the presence of fluorine atoms, which can enhance potency and selectivity in biological assays .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that the compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Potential Molecular Targets

- Enzymes involved in metabolic regulation

- Receptors associated with cell signaling pathways

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results across various assays:

- Antiproliferative Activity : In vitro studies indicate that this compound exhibits significant antiproliferative effects against several cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, suggesting potent activity against tumor growth.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism. Specific assays revealed that it could effectively reduce the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes and cancer progression.

- Cell Signaling Modulation : Studies have indicated that this compound can modulate cell signaling pathways by interacting with G-protein coupled receptors (GPCRs). This interaction may lead to altered cellular responses and could be leveraged for therapeutic purposes .

Table 1: Biological Activity Summary

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antiproliferative | Cell Viability Assay | IC50 ~ 5 µM | |

| Enzyme Inhibition | COX Inhibition | 70% inhibition at 10 µM | |

| Cell Signaling Modulation | GPCR Interaction | Significant modulation observed |

Case Studies

Recent studies have explored the therapeutic potential of this compound in various contexts:

- Case Study 1 : A study published in Journal of Medicinal Chemistry investigated the compound's effects on breast cancer cells. Results showed a reduction in cell viability and induction of apoptosis, indicating its potential as an anticancer agent.

- Case Study 2 : In a preclinical trial focusing on inflammatory diseases, the compound was tested for its ability to inhibit COX enzymes. The findings suggested that it could serve as an effective anti-inflammatory drug candidate due to its selective inhibition profile.

Q & A

Q. What are the critical steps in synthesizing N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, and how can purity be ensured?

The synthesis of this oxalamide derivative typically involves multi-step organic reactions, including:

- Coupling reactions : Amide bond formation between substituted amines and oxalyl chloride or activated oxalate esters under inert conditions.

- Functional group protection : For sensitive groups like morpholino or fluorophenyl during intermediate steps.

- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the target compound (>95% purity) .

- Characterization : NMR (¹H, ¹³C) to confirm regiochemistry, IR for amide bond validation, and mass spectrometry for molecular weight confirmation .

Q. How does the compound’s stability under varying pH conditions affect experimental design?

Oxalamides are prone to hydrolysis under acidic or basic conditions. Stability studies should include:

- pH-controlled buffers : Test stability across pH 2–10 at 25°C/37°C.

- HPLC monitoring : Track degradation products (e.g., free amines or oxalic acid derivatives) over 24–72 hours.

- Recommendation : Use neutral buffers for biological assays and store the compound in anhydrous DMSO at –20°C to prevent hydrolysis .

Q. What spectroscopic techniques are essential for confirming the molecular structure?

- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.0–7.5 ppm), methoxyphenyl (δ ~3.8 ppm for –OCH₃), and morpholino protons (δ ~3.5–4.0 ppm) .

- FTIR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- High-resolution MS : Validate the molecular formula (e.g., C₂₁H₂₂F₂N₂O₄) with <2 ppm error .

Advanced Research Questions

Q. How can contradictory bioactivity data across analogous oxalamides be resolved?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Substituent effects : Fluorine position (2,5- vs. 3,4-substitution) alters steric/electronic interactions with targets.

- Experimental validation : Repeat assays with controlled cell lines (e.g., HEK293 vs. HeLa) and standardized protocols.

- Computational docking : Compare binding modes of 2,5-difluorophenyl vs. 4-methoxyphenyl groups in homology models .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Reaction optimization :

- Use coupling agents (e.g., HATU/DIPEA) for efficient amide bond formation.

- Replace THF with DMF to enhance solubility of aromatic intermediates.

- Batch vs. flow chemistry : Continuous flow systems reduce reaction time and improve reproducibility for morpholino-ethyl intermediates .

- Catalyst screening : Pd/C or Ni catalysts for deprotection steps to avoid over-reduction .

Q. How do electronic effects of substituents influence the compound’s interaction with biological targets?

- Fluorine atoms : Increase lipophilicity (logP) and membrane permeability, critical for CNS-targeted applications.

- Methoxyphenyl group : Electron-donating effects enhance π-stacking with aromatic residues in enzyme active sites.

- Morpholino ring : Modulates solubility and hydrogen-bonding capacity.

- Validation : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase panels) .

Methodological Recommendations

- Contradictory data analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm target engagement .

- Scale-up challenges : Employ DoE (Design of Experiments) to identify critical process parameters (CPPs) for reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.